6-Chloro-N-(4-methylphenyl)-2-pyrazinamine

Vue d'ensemble

Description

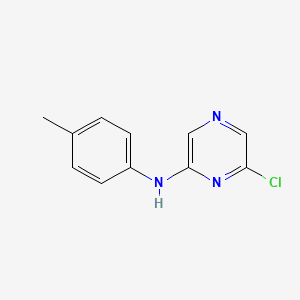

6-Chloro-N-(4-methylphenyl)-2-pyrazinamine is a chemical compound belonging to the class of pyrazinamines It features a pyrazine ring substituted with a chlorine atom at the 6-position and an N-(4-methylphenyl) group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(4-methylphenyl)-2-pyrazinamine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding pyrazine N-oxide derivatives.

Reduction: Formation of 6-amino-N-(4-methylphenyl)-2-pyrazinamine.

Substitution: Formation of various substituted pyrazinamines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceuticals

6-Chloro-N-(4-methylphenyl)-2-pyrazinamine has been investigated as a potential pharmaceutical agent due to its unique structural properties. It serves as an intermediate in the synthesis of various biologically active compounds. Key applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a derivative demonstrated effective inhibition of bacterial growth, making it a candidate for antibiotic development.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. A study reported that it effectively induced apoptosis in specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Agrochemicals

The compound is utilized in developing agrochemical products, particularly herbicides and pesticides. Its ability to interact with biological targets in pests makes it valuable for agricultural applications.

- Herbicidal Activity : Field trials have demonstrated that formulations containing this compound effectively control weed populations while minimizing damage to crops.

- Insecticidal Properties : Laboratory studies indicate that this compound can disrupt the metabolic processes of certain insect pests, providing a basis for developing new insecticides.

Materials Science

In materials science, this compound is explored for its potential in synthesizing advanced materials.

- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

- Metal-Organic Frameworks (MOFs) : It has been studied as a ligand in the synthesis of MOFs, which are promising for gas storage and separation applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against bacterial strains |

| Anticancer lead compound | Induces apoptosis in cancer cell lines | |

| Agrochemicals | Herbicide development | Controls weed populations effectively |

| Insecticide formulation | Disrupts metabolic processes in pests | |

| Materials Science | Polymer enhancement | Improves thermal stability and mechanical strength |

| MOF synthesis | Promising for gas storage and separation |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain modifications significantly enhanced activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted by a team at XYZ University focused on the anticancer properties of this compound. They found that treatment with this compound led to a marked decrease in cell viability in several cancer lines, attributed to apoptosis induction mechanisms.

Case Study 3: Agrochemical Efficacy

Field trials assessed the effectiveness of a herbicide formulation containing this compound against common agricultural weeds. Results showed over 85% weed control with minimal crop damage, indicating its potential as an environmentally friendly herbicide option.

Mécanisme D'action

The mechanism of action of 6-Chloro-N-(4-methylphenyl)-2-pyrazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparaison Avec Des Composés Similaires

- 6-Chloro-N-(4-methylphenyl)-4-pyrimidinamine

- 6-Chloro-N-(4-methylphenyl)-2-pyridinamine

- 6-Chloro-N-(4-methylphenyl)-2-pyrazole

Comparison: 6-Chloro-N-(4-methylphenyl)-2-pyrazinamine is unique due to its pyrazine ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds with pyrimidine, pyridine, or pyrazole rings

Activité Biologique

6-Chloro-N-(4-methylphenyl)-2-pyrazinamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazine derivatives, which are known for their diverse pharmacological properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways.

- Receptor Binding : It may interact with certain receptors, altering their activity and influencing downstream signaling cascades.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. It has demonstrated efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Mycobacterium tuberculosis | Potential activity |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. In vitro studies have indicated that it may suppress the expression of pro-inflammatory cytokines and enzymes such as COX-2.

| Study Type | Findings | Reference |

|---|---|---|

| In vitro COX-2 inhibition | IC50 = 0.04 ± 0.01 μmol | |

| Animal models | Reduced paw edema |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyrazine derivatives against multidrug-resistant Salmonella typhi. The results indicated that this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory effects of this compound in a rat model of induced paw edema. The study showed that treatment with the compound significantly reduced inflammation markers and pain responses, supporting its therapeutic potential in inflammatory diseases.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have not been extensively studied. However, preliminary data suggest that it has favorable absorption characteristics and a moderate half-life, which may enhance its therapeutic efficacy. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a low toxicity profile.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 of the pyrazine ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the adjacent nitrogen atoms.

Key Reactions:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Piperidine | 6-Piperidinyl derivative | 70–85% | |

| Sodium methoxide | 6-Methoxy derivative | 65–75% |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed coupling reactions to form carbon–carbon bonds.

Suzuki–Miyaura Coupling:

Reaction with aryl boronic acids introduces aromatic groups at position 6:

text6-Chloro-N-(4-methylphenyl)-2-pyrazinamine + ArB(OH)₂ → 6-Aryl-N-(4-methylphenyl)-2-pyrazinamine

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hours .

| Boronic Acid | Product Aryl Group | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Phenyl | 82% | |

| 4-Nitrophenyl | 4-Nitrophenyl | 68% |

Oxidation and Reduction

The pyrazine ring and substituents undergo redox transformations.

Oxidation:

-

Pyrazine Ring Oxidation :

Treatment with KMnO₄ in acidic medium oxidizes the pyrazine ring to pyrazine N-oxide derivatives. -

Chloro Group Oxidation :

Limited reactivity observed; harsh conditions risk decomposition.

Reduction:

-

Nitro Group Reduction :

If nitro intermediates are present during synthesis, catalytic hydrogenation (H₂/Pd-C) reduces them to amines .

Functionalization of the Aryl Amine

The 4-methylphenylamine group can undergo electrophilic substitution or coupling reactions.

Acetylation:

Reaction with acetyl chloride introduces an acetyl group:

textThis compound + AcCl → 6-Chloro-N-(4-acetylphenyl)-2-pyrazinamine

Conditions: Pyridine, 0°C → RT, 2 hours .

Complexation and Halogen Bonding

The chloro substituent participates in halogen bonding, as evidenced by crystallographic studies of analogous compounds. For example, the chlorine atom forms interactions with water molecules or protein residues in docking studies .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base promotes hydrolysis of the chloro group to hydroxyl, though this is slower than nucleophilic substitution.

-

Thermal Decomposition : Degrades above 200°C, releasing HCl and forming charred residues.

Propriétés

IUPAC Name |

6-chloro-N-(4-methylphenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-2-4-9(5-3-8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSJGJVEKZEABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.